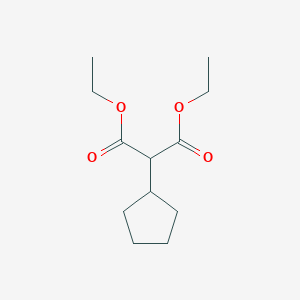![molecular formula C16H19Cl4NO9 B101692 beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate CAS No. 18422-35-0](/img/structure/B101692.png)
beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate, commonly known as TET, is a chemical compound that has been extensively used in scientific research applications. TET is a derivative of tetrachloroethylene and has been used in various biochemical and physiological studies due to its unique chemical properties.
作用機序
TET inhibits DNMTs by binding to the enzyme's active site, which prevents the enzyme from adding methyl groups to DNA. TET also promotes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) through its ten-eleven translocation (TET) family of enzymes. This process is known as active DNA demethylation, which plays a crucial role in gene expression regulation.
生化学的および生理学的効果
TET has been shown to have various biochemical and physiological effects. Studies have shown that TET can induce DNA demethylation, which can lead to changes in gene expression. TET has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, TET has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using TET in lab experiments is its potency as a DNMT inhibitor. TET has been shown to be more potent than other DNMT inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine. However, one of the limitations of using TET is its toxicity. TET has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
For TET research include the development of TET analogs and the use of TET in gene therapy and the development of epigenetic drugs.
合成法
The synthesis of TET involves the reaction of tetrachloroethylene with 2-deoxy-D-glucose in the presence of acetic anhydride. The reaction yields TET as a white crystalline solid, which is then purified by recrystallization. The purity of TET can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
TET has been extensively used in scientific research applications, particularly in the field of epigenetics. TET is a potent inhibitor of DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA. DNMTs play a crucial role in gene expression regulation, and aberrant DNA methylation is associated with various diseases, including cancer.
特性
CAS番号 |
18422-35-0 |
|---|---|
製品名 |
beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate |
分子式 |
C16H19Cl4NO9 |
分子量 |
511.1 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,2,2,2-tetrachloroethylideneamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19Cl4NO9/c1-6(22)26-5-10-12(27-7(2)23)13(28-8(3)24)11(14(30-10)29-9(4)25)21-15(17)16(18,19)20/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 |
InChIキー |
KAXAEASMGFIALC-DHGKCCLASA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=C(C(Cl)(Cl)Cl)Cl)OC(=O)C)OC(=O)C |
同義語 |
2-Deoxy-2-[(tetrachloroethylidene)amino]-β-D-glucopyranose 1,3,4,6-tetraacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



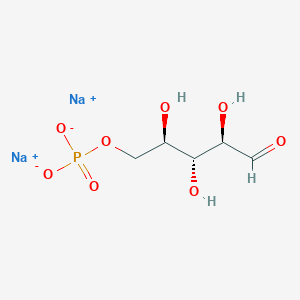
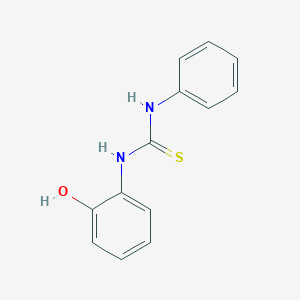
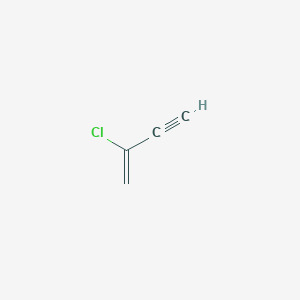
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
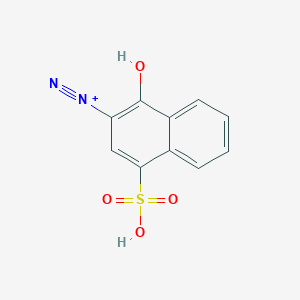
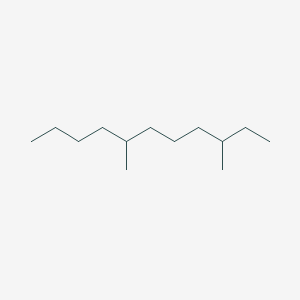
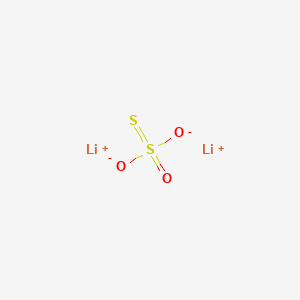
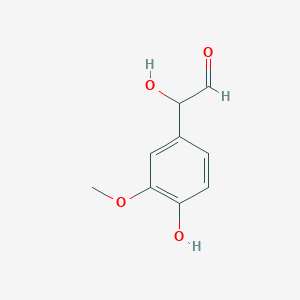
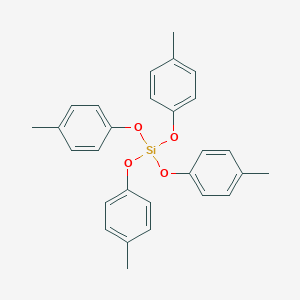
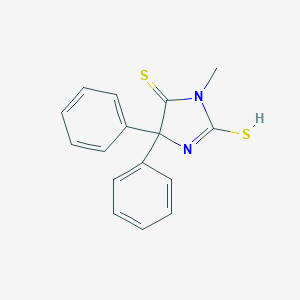
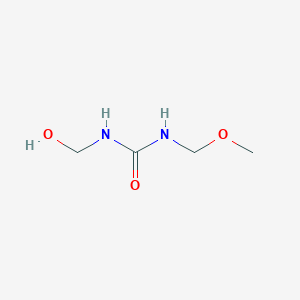
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
